1-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid
CAS No.:
Cat. No.: VC16007719
Molecular Formula: C8H7N3O2
Molecular Weight: 177.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7N3O2 |
|---|---|
| Molecular Weight | 177.16 g/mol |
| IUPAC Name | 1-methylimidazo[4,5-c]pyridine-4-carboxylic acid |
| Standard InChI | InChI=1S/C8H7N3O2/c1-11-4-10-6-5(11)2-3-9-7(6)8(12)13/h2-4H,1H3,(H,12,13) |
| Standard InChI Key | KQOZUKJBLWXWHX-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=NC2=C1C=CN=C2C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Properties
1-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid belongs to the imidazopyridine family, a class of nitrogen-containing heterocycles known for their pharmacological versatility. The compound’s structure features a bicyclic core where the imidazole ring (positions 1–3) is fused to a pyridine ring (positions 4–7), with a methyl group at the 1-position and a carboxylic acid group at the 4-position . The IUPAC name, 1-methylimidazo[4,5-c]pyridine-4-carboxylic acid, reflects this substitution pattern .
Key physicochemical properties include:
-
Molecular Formula:
-
Molecular Weight: 177.16 g/mol
-
SMILES Notation: CN1C=NC2=C1C=CN=C2C(=O)O
The planar bicyclic system facilitates π-π stacking interactions, while the carboxylic acid group enhances solubility in polar solvents and enables salt formation .
Spectroscopic and Computational Data
The compound’s structural elucidation is supported by spectroscopic data:
-
<sup>1</sup>H NMR: Peaks corresponding to the methyl group (δ ~3.9 ppm), aromatic protons (δ ~7.5–8.5 ppm), and carboxylic acid proton (δ ~13 ppm, broad) .
-
IR Spectroscopy: Stretching vibrations for the carboxylic acid O-H (~2500–3000 cm<sup>−1</sup>), C=O (~1700 cm<sup>−1</sup>), and aromatic C-N (~1350 cm<sup>−1</sup>) .
Computational studies using density functional theory (DFT) predict a dipole moment of ~4.2 D, indicative of significant polarity due to the carboxylic acid group .
Synthesis and Manufacturing
Industrial Production Challenges
Industrial-scale synthesis faces hurdles such as:
-
Regioselectivity: Ensuring precise substitution at the 4-position.
-
Purification: Separating the product from regioisomers (e.g., 7-carboxylic acid derivatives) .
Pharmacological Activities and Mechanisms
GABA<sub>A</sub> Receptor Modulation
1-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid acts as a positive allosteric modulator of GABA<sub>A</sub> receptors, enhancing the inhibitory effects of γ-aminobutyric acid (GABA) in the central nervous system . This activity is attributed to its binding at the benzodiazepine site, increasing chloride ion influx and neuronal hyperpolarization .
| Receptor Subtype | Potency (EC<sub>50</sub>) | Efficacy (% GABA Response) |
|---|---|---|
| α<sub>1</sub>β<sub>2</sub>γ<sub>2</sub> | 120 nM | 180% |
| α<sub>2</sub>β<sub>3</sub>γ<sub>2</sub> | 95 nM | 210% |
Table 1: GABA<sub>A</sub> receptor subtype selectivity .
Anticancer Activity
The compound exhibits antiproliferative effects against multiple cancer cell lines:
| Cell Line | IC<sub>50</sub> (μM) | Mechanism |
|---|---|---|
| A549 (Lung) | 12.4 | Apoptosis via caspase-3 activation |
| MCF-7 (Breast) | 9.8 | ROS-mediated DNA damage |
| HeLa (Cervical) | 15.1 | Cell cycle arrest at G2/M phase |
Table 2: Antiproliferative activity .
Structural Analogs and Comparative Analysis
Key Analogous Compounds
Structural analogs of 1-methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid exhibit varied pharmacological profiles:
| Compound Name | CAS Number | Molecular Formula | Key Differences |
|---|---|---|---|
| 1H-Imidazo[4,5-c]pyridine | 5028-32-0 | Lacks carboxylic acid group | |
| 4-Azabenzimidazole | 273-21-2 | Fused benzene ring instead of pyridine | |
| 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid | 21801-79-6 | Different ring fusion positions |
Table 3: Structural analogs and their properties .
Structure-Activity Relationships (SAR)
-
Carboxylic Acid Group: Essential for GABA<sub>A</sub> receptor binding; removal reduces potency by >90% .
-
Methyl Substituent: Enhances metabolic stability compared to unmethylated analogs .
Applications and Future Directions
Industrial and Research Applications
-
Chemical Probes: Used to study GABA<sub>A</sub> receptor subtypes.
-
Lead Optimization: Scaffold for developing dual-action neuroprotective agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume